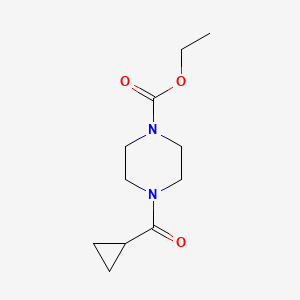![molecular formula C17H15FN2O4S2 B7536829 N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide, also known as TAK-659, is a chemical compound that belongs to the class of kinase inhibitors. It has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases.
Mécanisme D'action
N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide can block the activation of B-cells and prevent the proliferation of cancer cells. N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has also been shown to inhibit other kinases, including JAK3 and ITK, which are involved in immune cell signaling.
Biochemical and Physiological Effects:
N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has been shown to have a potent inhibitory effect on BTK, JAK3, and ITK in vitro. In preclinical studies, N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide is its selectivity for BTK, JAK3, and ITK, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has also been shown to inhibit other kinases, which may complicate the interpretation of experimental results. Another limitation of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide is its relatively high cost, which may restrict its use in some research settings.
Orientations Futures
There are several potential future directions for N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide research. One area of interest is the development of combination therapies that target multiple kinases involved in cancer and autoimmune diseases. Another area of interest is the evaluation of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide in combination with other immunomodulatory agents, such as checkpoint inhibitors. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide in humans, particularly in the context of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde and thiosemicarbazide to form 2-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to form N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide. The synthesis of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases. In preclinical studies, N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide in humans.
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-23-12-5-8-16(24-2)14(9-12)15-10-25-17(19-15)20-26(21,22)13-6-3-11(18)4-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVKZPYSHMUISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethoxyphenyl)thiazol-2-yl]-4-fluoro-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)

![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)

![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)
![N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)


![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
